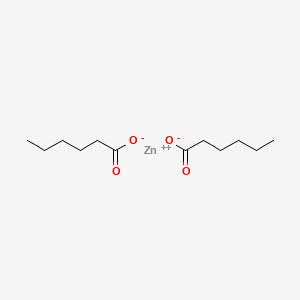
Zinc caproate
説明
Zinc caproate is a chemical compound that is used in various scientific research studies. It is a zinc salt of caproic acid, which is also known as hexanoic acid. Zinc caproate is a white crystalline powder that is soluble in water and ethanol. It has been used in various scientific research studies due to its unique properties and potential applications.
科学的研究の応用
Biomedical Applications
Zinc caproate, like its closely related compound zinc oxide, has been extensively researched for its potential in various biomedical applications. Zinc oxide nanoparticles (ZnO NPs) are known for their anticancer and antimicrobial activities, primarily due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. This property has been leveraged in drug delivery systems to transport drugs to targeted sites, minimizing toxicity and enhancing therapeutic efficacy. ZnO NPs' role as drug carriers exemplifies a significant stride in nanomedicine, offering a promising platform for biomedical research and application (Mishra et al., 2017).
Antimicrobial and Antitumor Properties
Zinc oxide nanoparticles have attracted attention for their antimicrobial properties against various pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi. Their mechanism of action involves the selective toxicity towards normal and cancerous cells facilitated by the formation of reactive oxygen species (ROS). Despite their potential in antitumor activity, it's crucial to note that ZnO NPs can also exhibit cytotoxic and genotoxic effects on human cells, necessitating careful consideration of their applications in medicine (Król et al., 2017).
Nanotechnology and Material Science
The versatility of zinc oxide nanostructures, including ZnO, extends into nanotechnology and material science. These nanostructures have been applied in various fields such as electronics, photonics, sensors, and energy harvesting due to their unique semiconducting, piezoelectric, and luminescent properties. The development of ZnO nanostructures has led to advancements in creating nano-optical and nano-electrical devices, highlighting the material's multifunctional nature and its potential for innovative applications (Gómez & Tigli, 2013).
Environmental and Industrial Applications
ZnO nanoparticles have also found applications in environmental and industrial contexts, notably in water treatment and as additives in products like rubber, paint, and cosmetics. Their antimicrobial properties, coupled with their efficiency as UV-blocking agents, make them suitable for enhancing the safety and efficacy of various consumer products and industrial processes. The synthesis of ZnO nanostructures using green chemistry principles further emphasizes their role in sustainable practices and environmental conservation (Atta et al., 2017).
特性
IUPAC Name |
zinc;hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O2.Zn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOUIVGCFHFTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174858 | |
| Record name | Zinc caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc caproate | |
CAS RN |
20779-08-2 | |
| Record name | Zinc caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020779082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZW5M35XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




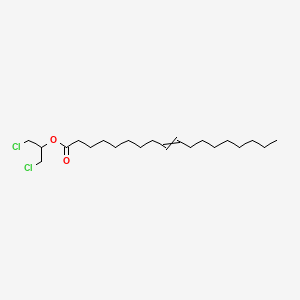


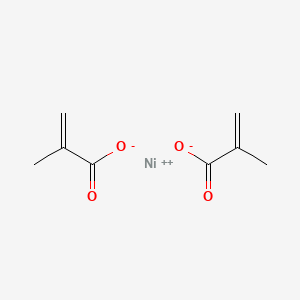
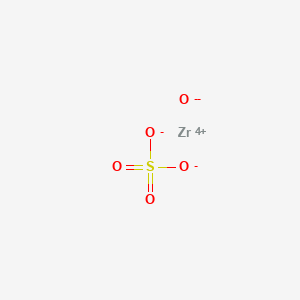

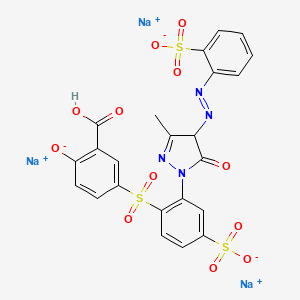


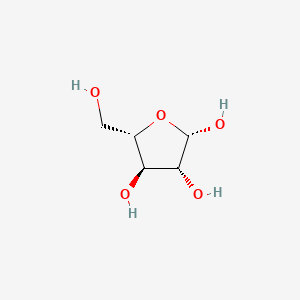


![Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B1624000.png)